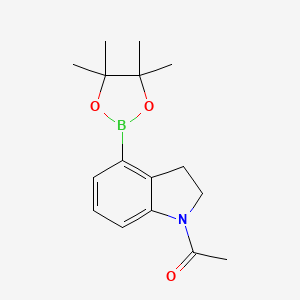

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone . The structure comprises three key components:

- Indoline core : A bicyclic aromatic system with a five-membered ring fused to a six-membered benzene ring.

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) substituent : A pinacol-protected boronate ester at the fourth position of the indoline.

- 1-Ethanone group : An acetyl group attached to the nitrogen atom of the indoline.

Isomeric Considerations :

- Positional isomerism : The substituents are fixed at positions 1 (ethanone) and 4 (boronate) of the indoline, precluding positional isomerism.

- Stereoisomerism : The indoline core is planar, and the boronate ester adopts a tetrahedral geometry without chiral centers, eliminating stereoisomerism.

X-ray Crystallographic Analysis of Boronate-Ester Coordination Geometry

X-ray crystallography provides critical insights into the compound’s spatial arrangement:

The boronate ester’s pinacol group (4,4,5,5-tetramethyl) introduces steric bulk, stabilizing the boronate through electron donation and preventing hydrolysis. The ethanone group at position 1 adopts a coplanar arrangement with the indoline nitrogen, enhancing conjugation.

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density functional theory (DFT) studies reveal the compound’s electronic properties:

Key Findings :

- The boronate group lowers the LUMO energy, enhancing electrophilicity for Suzuki-Miyaura coupling reactions.

- The ethanone group induces partial electron withdrawal, modulating the HOMO-LUMO gap for tailored reactivity.

- Computational models align with experimental absorption spectra, showing strong π→π* transitions in the UV-vis range.

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-11(19)18-10-9-12-13(7-6-8-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRBPSYKYZWLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587823 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937591-97-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

A common method involves palladium-catalyzed borylation of a halogenated indoline precursor using bis(pinacolato)diboron or related boron reagents under inert atmosphere. The reaction conditions typically include:

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) |

| Solvent | Tetrahydrofuran (THF), sometimes with water or 1,4-dioxane |

| Temperature | 70–100 °C |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction Time | Overnight to 4 hours |

| Yield | 70–82% |

Example: One procedure dissolves 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (5 mmol) in 20 mL tetrahydrofuran, adds 1-bromo-2,3-difluorobenzene (5 mmol), Pd(PPh3)4 (0.15 mmol), and 2 M NaOH (7 mL), then stirs at 75 °C overnight under argon. After workup and silica gel chromatography, the product is obtained in 70% yield as a white solid.

Reaction Workup and Purification

- After completion (monitored by TLC), the reaction mixture is cooled to room temperature.

- Extraction with ethyl acetate (3 × 20 mL).

- Washing with saturated brine.

- Drying over anhydrous sodium sulfate.

- Filtration and concentration under reduced pressure.

- Purification by silica gel column chromatography.

Acetylation of the Indoline Nitrogen

The acetylation of the indoline nitrogen to form the ethanone substituent can be achieved by standard acylation methods using acetyl chloride or acetic anhydride under basic or neutral conditions, often in the presence of a base such as triethylamine or pyridine. Specific details on this step for this compound are less documented but follow standard organic synthesis protocols.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent(s) | Temp (°C) | Atmosphere | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Borylation of halogenated indoline | Pd(PPh3)4, NaOH or Na2CO3 | THF, sometimes with water or 1,4-dioxane | 70–100 | Argon/N2 | Overnight to 4 h | 70–82 | Inert atmosphere required; TLC monitoring |

| Workup & Purification | Ethyl acetate extraction, silica gel chromatography | — | — | — | — | — | Standard organic extraction and purification |

Research Findings and Observations

- The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is consistent and effective for the borylation step.

- Sodium hydroxide or sodium carbonate bases are preferred to facilitate the transmetalation step in Suzuki-type coupling.

- The reaction temperature around 75 °C balances reaction rate and product stability.

- Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.

- The boronate ester group is stable under the reaction and workup conditions.

- Yields are generally high (70–82%), indicating efficient conversion and manageable purification.

Additional Notes

- The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group used for Suzuki cross-coupling, enabling further functionalization.

- The indoline scaffold is versatile and widely used in medicinal chemistry, so these preparation methods are valuable for synthesizing diverse derivatives.

- Analytical data such as MS (m/z 228.4 [M-1]) and NMR confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or esters.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Medicine: Investigated for its role in the synthesis of bioactive molecules and pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone depends on its application:

In Organic Synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

In Medicine: The boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related boron-containing compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Pharmacological Considerations

While direct ADME data for the target compound is unavailable, structurally related compounds (e.g., ’s imidazo[1,2-a]pyridine-boronate) undergo rigorous safety profiling. The indoline core may confer metabolic stability compared to indazole or thiophene derivatives, though this requires experimental validation .

Research Findings and Challenges

- Synthetic Challenges : The indoline boronate’s synthesis () likely requires precise control of substituent positions to avoid byproducts, whereas thiophene-based analogs () may face oxidation risks .

- Stability : Boronate esters in indoline and indazole derivatives show superior stability to hydrolysis compared to aliphatic boronates () .

- Future Directions : Expanding the library of indoline-boronate derivatives for OLEDs and exploring piperazine-containing variants () for drug discovery are promising avenues .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone is a compound that combines an indoline moiety with a boron-containing dioxaborolane. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and case studies.

- Molecular Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 227.10 g/mol

- CAS Number : Not specified in the sources

Synthesis

The synthesis of this compound typically involves the coupling of indoline derivatives with boronic acids or esters. The use of boron compounds is crucial as they can enhance the biological properties of the resulting molecules.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dioxaborolane derivatives. For instance:

- Mechanism of Action : Dioxaborolane derivatives have been observed to inhibit tubulin polymerization, which is essential for cell division. This inhibition can lead to apoptosis in cancer cells.

- Case Study : A specific derivative demonstrated an IC50 value of 0.56 µM against tubulin polymerization, indicating strong antiproliferative activity compared to standard drugs like CA-4 (IC50 = 1.0 µM) .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in cancer progression:

- TTK Kinase Inhibition : Similar compounds have shown promise as TTK inhibitors, which are relevant for targeting specific cancer pathways .

Research Findings

Case Studies

- Indoline Derivatives : A study on indoline derivatives revealed that modifications with boronic acids significantly enhanced their biological activity against cancer cell lines.

- Apoptotic Mechanisms : Compounds similar to this compound have been shown to increase apoptotic markers in treated cancer cells through caspase activation .

Q & A

Basic: What are the primary synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key functional group. A common approach involves coupling an indole-derived halide (e.g., bromo- or iodo-substituted indoline) with a pinacol boronate ester under palladium catalysis. For example:

- Step 1: Prepare the indoline precursor (e.g., 4-bromoindoline) through bromination of indoline using N-bromosuccinimide (NBS).

- Step 2: Introduce the boronate ester via reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base .

- Step 3: Acetylate the indoline nitrogen using acetyl chloride in a base like triethylamine.

Key validation: Monitor reaction progress via TLC and confirm the final structure using NMR (e.g., characteristic acetyl peak at δ 2.1–2.3 ppm) and mass spectrometry .

Advanced: How can contradictory crystallographic data for boron-containing intermediates be resolved?

Answer:

Contradictions in crystallographic data often arise from disorder in the boron-containing groups or twinning. To address this:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to improve data quality.

- Refinement: Employ programs like SHELXL (via the ShelXle interface) to model disorder using PART instructions and restraints for boron-oxygen bond lengths (target: ~1.36 Å) and angles (target: ~120°) .

- Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm boron coordination geometry. For example, tetrahedral boron in dioxaborolane rings should show NMR signals near δ 30 ppm .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR: Identify acetyl protons (δ 2.1–2.3 ppm) and indoline aromatic protons (δ 6.5–7.5 ppm).

- NMR: Confirm the acetyl carbonyl (δ ~205 ppm) and boron-adjacent carbons (δ ~25–30 ppm for pinacol methyl groups).

- FT-IR: Detect B-O stretches (1340–1310 cm) and acetyl C=O (1700–1680 cm).

- HRMS: Use ESI+ or EI+ modes to verify the molecular ion ([M+H] for CHBNO, expected m/z ~299.17) .

Advanced: How does the boronate ester group influence reactivity in transition-metal-catalyzed reactions?

Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable transmetallation partner in cross-couplings. Key considerations:

- Catalyst Selection: Pd(PPh) or Pd(dppf)Cl are effective for Suzuki-Miyaura couplings due to their tolerance for steric bulk.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF or THF) to stabilize the boronate intermediate.

- Side Reactions: Competing protodeboronation can occur under acidic conditions; mitigate by adding KCO or CsCO to maintain pH > 7 .

Example Application: Coupling with aryl halides to form biaryl structures, monitored by loss of the boronate NMR signal .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability: The boronate ester is moisture-sensitive. Hydrolysis can occur in protic solvents (e.g., MeOH/HO), forming boronic acid derivatives.

- Storage: Store under inert gas (Ar/N) at −20°C in airtight containers with desiccants (e.g., molecular sieves).

- Handling: Use Schlenk techniques for air-sensitive reactions. Confirm purity via NMR before use; degradation manifests as new peaks near δ 7.0–7.5 ppm (boronic acid formation) .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrophilic attack (e.g., nitration, halogenation). The indoline’s electron-rich C-5 and C-7 positions typically show higher Fukui electrophilicity indices ( > 0.1).

- Solvent Effects: Include implicit solvent models (e.g., PCM for THF) to refine activation energies.

- Validation: Compare predicted vs. experimental NMR chemical shifts (RMSD < 3 ppm) .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Impurities: Unreacted indoline precursors (e.g., 4-bromoindoline) or hydrolyzed boronic acids.

- Purification:

- Column Chromatography: Use silica gel with hexane/EtOAc (4:1) to separate boronate esters (R ~0.3–0.4).

- Recrystallization: Dissolve in hot EtOH and cool to −20°C for crystal formation.

- QC: Monitor via HPLC (C18 column, 70:30 HO/ACN, retention time ~8–10 min) .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Optimization: Use Design of Experiments (DoE) to vary catalyst loading (0.5–5 mol% Pd), temperature (60–100°C), and base (KCO vs. CsCO).

- In Situ Monitoring: Employ ReactIR to track boronate ester consumption (disappearance of B-O stretches).

- Workflow: Prioritize Pd removal via SiliaMetS Thiol resin to prevent catalyst poisoning in subsequent steps .

Basic: How is this compound used in medicinal chemistry research?

Answer:

As a boronate-containing intermediate, it is pivotal in synthesizing:

- Kinase Inhibitors: Via coupling with heteroaryl halides (e.g., pyridine derivatives).

- Proteolysis-Targeting Chimeras (PROTACs): Boronates enhance solubility and metabolic stability.

Example: Coupling with a thiophene fragment (see ) to generate bioactive hybrids .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.